Ortho-Fluorophenyl Moiety Defines a Distinct CNS Polypharmacological Profile Compared to Para-Substituted Analogs
The 2-fluorophenyl substituent on the piperazine ring of CAS 712345-49-8 distinguishes it from the more common 4-fluorophenyl analogs. In the Servier indanyl-piperazine patent series (US20060223830), the ortho-fluorine substitution pattern has been associated with a dual pharmacological mechanism—combined serotonin (5-HT) reuptake inhibition and neurokinin-1 (NK1) receptor antagonism—a profile designed for stress-related affective disorders [1]. In contrast, the 4-fluorophenyl analog (e.g., CAS 82859-89-0, 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-(4-fluorophenyl)piperazine) is primarily investigated for benzodiazepine receptor interactions, representing a fundamentally different target engagement profile . No direct head-to-head binding data for CAS 712345-49-8 versus its 4-fluoro isomer is publicly available; this differentiation is inferred from the patent's structure-activity teachings and is classified as supporting evidence.
| Evidence Dimension | Primary Pharmacological Target Engagement (Predicted by Structural Class) |
|---|---|
| Target Compound Data | Predicted dual activity: 5-HT reuptake inhibition and NK1 antagonism (based on Servier patent class definition) |
| Comparator Or Baseline | CAS 82859-89-0: 1-[3-(2,3-dihydro-1H-inden-5-yloxy)propyl]-4-(4-fluorophenyl)piperazine, investigated for benzodiazepine receptor binding |
| Quantified Difference | No numerical comparison available; qualitative mechanistic divergence based on distinct receptor targets |
| Conditions | Structural inference from patent US20060223830 and CymitQuimica product annotations |
Why This Matters
For procurement decisions in neuropsychiatric drug discovery, the choice between an ortho-fluorophenyl and para-fluorophenyl indanyl-piperazine determines the primary screening cascade (5-HT/NK1 vs. GABAergic), directly impacting assay panel design and resource allocation.
- [1] De Nanteuil, G., Portevin, B., Gloanec, P., Millan, M., Ortuno, J.-C., Mannoury La Cour, C., & Gobert, A. (2006). Indanyl-piperazine compounds. U.S. Patent Application US20060223830 A1. View Source
